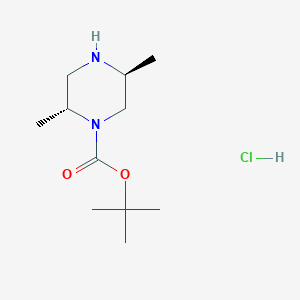

(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5;/h8-9,12H,6-7H2,1-5H3;1H/t8-,9+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWALJKZSNHQOBH-OULXEKPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1C(=O)OC(C)(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of (2R,5S)-1-Boc-2,5-dimethylpiperazine HCl

Abstract

(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride is a chiral synthetic intermediate of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a piperazine core, stereochemically defined methyl groups, a labile Boc protecting group, and a hydrochloride salt, presents a specific set of physicochemical properties that are critical for its effective use. This technical guide provides an in-depth examination of these properties. We will explore the structural rationale, present core physical data, and detail the essential experimental protocols required for its comprehensive characterization. This document is intended for researchers, chemists, and formulation scientists who utilize this building block in the synthesis of novel therapeutic agents, emphasizing the causality behind analytical choices to ensure robust and reproducible outcomes.

Molecular Identity and Core Physicochemical Data

The precise identification and fundamental physical properties of (2R,5S)-1-Boc-2,5-dimethylpiperazine HCl are the bedrock of its application in synthesis and development. The hydrochloride salt form is specifically designed to enhance aqueous solubility and improve the handling characteristics of the otherwise oily or low-melting free base.

Chemical Structure:

Table 1: Compound Identification

| Identifier | Value | Reference |

| IUPAC Name | tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate;hydrochloride | [1] |

| CAS Number | 1374975-96-8 | [1] |

| Molecular Formula | C₁₁H₂₃ClN₂O₂ | [1] |

| Molecular Weight | 250.77 g/mol | [2] |

| Canonical SMILES | C[C@H]1CNC.Cl | [1] |

Table 2: Key Physical and Computed Properties

| Property | Value / Description | Reference / Rationale |

| Appearance | White to off-white solid | Expected for a hydrochloride salt of a small molecule. |

| Melting Point | Data not consistently available in public literature; requires experimental determination. | [3][4] |

| Solubility | Expected to have good solubility in water and polar protic solvents (e.g., methanol, ethanol). | The hydrochloride salt form significantly enhances aqueous solubility compared to the free base.[2] |

| Hygroscopicity | Potential to be hygroscopic. | Pharmaceutical salts, especially hydrochlorides, often absorb atmospheric moisture, which can impact stability and handling.[][6][7] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Topological Polar Surface Area | 41.6 Ų | [1] |

The Rationale of the Molecular Structure: A Field-Proven Perspective

The structure of (2R,5S)-1-Boc-2,5-dimethylpiperazine HCl is not arbitrary; each component is deliberately chosen to impart specific, advantageous properties for multi-step organic synthesis.

-

The Piperazine Scaffold: The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of approved drugs. Its two nitrogen atoms provide versatile handles for substitution, allowing for the modulation of pharmacological activity and pharmacokinetic properties.[8]

-

The (2R,5S)-trans Stereochemistry: The specific trans configuration of the methyl groups provides a rigid, three-dimensional structure. In drug design, such stereochemical control is paramount as it dictates the precise orientation of substituents, which is critical for selective binding to biological targets like enzymes and receptors.[2]

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen protecting groups in organic synthesis. Its selection is strategic: it is robust enough to withstand a wide range of non-acidic reaction conditions (e.g., nucleophilic attack, base-catalyzed reactions, and hydrogenolysis) yet can be removed cleanly and efficiently under mild acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid). This orthogonality is essential for complex synthetic routes.[9]

-

The Hydrochloride Salt: The free base form of this piperazine derivative is predicted to be a low-melting solid or oil.[10][11] Converting it to a hydrochloride salt serves several practical purposes: it typically yields a stable, crystalline solid that is easier to handle, weigh, and store.[2] Crucially, it dramatically increases aqueous solubility, which is often a prerequisite for biological screening and subsequent formulation steps.[2]

Experimental Protocols for Physicochemical Characterization

A thorough and systematic characterization is a self-validating process, ensuring the identity, purity, and physical form of the material are well-understood before its inclusion in critical development pathways. The following protocols are standard methodologies in the pharmaceutical industry for this purpose.

Structural Verification

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Causality: NMR is the most powerful technique for unambiguous structural elucidation. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, confirming connectivity and stereochemistry. Dynamic NMR studies can also reveal conformational behaviors of the piperazine ring.[12][13][14][15]

-

Protocol:

-

Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O, chosen for solubility).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer at 25 °C.

-

-

Expected Signals:

-

¹H NMR: A sharp singlet around 1.4 ppm (9H, Boc group), several multiplets in the 2.5-4.0 ppm range (protons on the piperazine ring and methyl groups), and a broad singlet for the N-H protons.

-

¹³C NMR: Resonances around 28 ppm (methyls of Boc), ~80 ppm (quaternary carbon of Boc), ~155 ppm (carbonyl of Boc), and various signals for the piperazine ring and its methyl substituents.[16]

-

B. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Causality: FTIR is a rapid method to confirm the presence of key functional groups. For this molecule, the most characteristic feature is the strong carbonyl stretch of the Boc group.

-

Protocol:

-

Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Apply pressure to ensure good contact.

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

-

Expected Bands:

Thermal and Solid-State Analysis

A. Differential Scanning Calorimetry (DSC)

-

Causality: DSC is essential for accurately determining the melting point and enthalpy of fusion.[19][20] It can also reveal other thermal events like glass transitions (for amorphous content), desolvation, or polymorphic transitions, which are critical for understanding the material's stability and manufacturing behavior.[21][22]

-

Protocol:

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

-

Record the heat flow as a function of temperature. The melting point is taken as the onset or peak of the endothermic melting event.

-

B. X-Ray Powder Diffraction (XRPD)

-

Causality: XRPD is the definitive technique for assessing the long-range molecular order of a solid.[23][24] It provides a unique "fingerprint" that can distinguish between a crystalline solid (sharp peaks) and an amorphous solid (broad halo). It is the primary tool for identifying and monitoring different crystalline forms (polymorphs), which can have drastically different properties.[25][26][27]

-

Protocol:

-

Gently pack the powder sample into a sample holder.

-

Mount the holder in the XRPD instrument.

-

Scan the sample over a range of 2θ angles (e.g., 2° to 40°) using Cu Kα radiation.

-

The resulting diffractogram is used to confirm the crystalline nature of the batch.

-

Performance-Related Properties

A. Hygroscopicity Assessment

-

Causality: The tendency of a material to absorb moisture from the air is a critical stability parameter.[][28] Excessive moisture uptake can lead to physical changes (e.g., deliquescence, caking) and chemical degradation, impacting shelf-life and formulation integrity.[7][29]

-

Protocol (Gravimetric Method):

-

Accurately weigh a sample of the compound onto a tared watch glass.

-

Place the sample in a humidity chamber set to a specific relative humidity (RH), e.g., 75% RH using a saturated NaCl solution, at a constant temperature (e.g., 25 °C).

-

Re-weigh the sample at set time intervals (e.g., 1, 4, 8, 24 hours) until a constant weight is achieved.

-

Calculate the percentage of water sorbed. The experiment can be repeated at different RH levels to build a sorption profile.

-

Handling, Storage, and Stability

Based on the physicochemical profile, the following recommendations are provided:

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture uptake.[30]

-

Handling: Due to its potential hygroscopicity, prolonged exposure to the open atmosphere should be avoided. Weighing and handling should be performed in an environment with controlled humidity where possible.

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions. However, the Boc group is labile to strong acids. Therefore, contact with acidic conditions, other than for intentional deprotection, should be avoided during storage and processing.

Conclusion

(2R,5S)-1-Boc-2,5-dimethylpiperazine HCl is a valuable synthetic building block whose utility is directly linked to its physical properties. Its identity as a crystalline hydrochloride salt enhances its handling, stability, and solubility over the free base. A comprehensive characterization, employing a suite of analytical techniques including NMR, FTIR, DSC, and XRPD, is not merely a quality control exercise but a fundamental necessity for ensuring reproducible results in drug discovery and development. Understanding these properties and the robust methodologies for their assessment empowers researchers to use this intermediate with confidence, paving the way for the successful synthesis of next-generation therapeutics.

References

-

Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. (2020). PubMed Central. Retrieved January 3, 2026, from [Link]

-

X-ray Powder Diffraction in Solid Form Screening and Selection. (2011). American Pharmaceutical Review. Retrieved January 3, 2026, from [Link]

-

Applications of X-ray Powder Diffraction in Pharmaceutical Industry. (2018). IUCr Journals. Retrieved January 3, 2026, from [Link]

-

X-ray Powder Diffraction in Drug Polymorph Analysis. (n.d.). Creative Biostructure. Retrieved January 3, 2026, from [Link]

-

From solubility to efficacy: how X-ray powder diffraction is improving drug bioavailability. (2022). Malvern Panalytical. Retrieved January 3, 2026, from [Link]

-

Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. (2008). PubMed. Retrieved January 3, 2026, from [Link]

-

Hygroscopicity Evaluation. (n.d.). Technology Networks. Retrieved January 3, 2026, from [Link]

-

(2S,5R)-1-Boc-2,5-dimethylpiperazine hydrochloride | C11H23ClN2O2. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Publishing. Retrieved January 3, 2026, from [Link]

-

Characterization of Pharmaceutical Materials with Modulated DSC™. (n.d.). TA Instruments. Retrieved January 3, 2026, from [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2020). MDPI. Retrieved January 3, 2026, from [Link]

-

Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (n.d.). PharmaInfo. Retrieved January 3, 2026, from [Link]

-

Differential scanning calorimetry: an invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (2011). NIH National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (2019). Revue Roumaine de Chimie. Retrieved January 3, 2026, from [Link]

-

(2R,5S)-1-Boc-2,5-diethyl-piperazine | C13H26N2O2. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). ResearchGate. Retrieved January 3, 2026, from [Link]

-

This compound. (n.d.). Ark Pharma Scientific Limited. Retrieved January 3, 2026, from [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. (2016). Oak Ridge National Laboratory. Retrieved January 3, 2026, from [Link]

-

Differential Scanning Calorimetry of Pharmaceuticals. (2018). News-Medical.Net. Retrieved January 3, 2026, from [Link]

-

FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). (2014). ResearchGate. Retrieved January 3, 2026, from [Link]

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). IJRPS. Retrieved January 3, 2026, from [Link]

-

FT-IR spectra of β-CD and t-BOC-β-CD for Entry-2. (2015). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (n.d.). National Institute of Justice. Retrieved January 3, 2026, from [Link]

-

Unlocking the Secrets of Differential Scanning Calorimetry (DSC). (2023). YouTube. Retrieved January 3, 2026, from [Link]

-

Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). IJPPR. Retrieved January 3, 2026, from [Link]

-

Specifications of (2R,5S)-1-Boc-2,5-dimethyl-piperazine. (n.d.). Capot Chemical. Retrieved January 3, 2026, from [Link]

-

N-(tert-Butoxycarbonyl)glycine tert-butyl ester - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved January 3, 2026, from [Link]

-

N-(tert-Butoxycarbonyl)-D-proline - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved January 3, 2026, from [Link]

-

(R)-1-(tert-Butoxycarbonyl)-3-pyrrolidinol - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved January 3, 2026, from [Link]

Sources

- 1. (2S,5R)-1-Boc-2,5-dimethylpiperazine hydrochloride | C11H23ClN2O2 | CID 53484924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1523541-79-8 | Benchchem [benchchem.com]

- 3. This compound | CAS:792969-69-8 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 4. aksci.com [aksci.com]

- 6. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. jgtps.com [jgtps.com]

- 10. capotchem.com [capotchem.com]

- 11. Page loading... [guidechem.com]

- 12. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. impact.ornl.gov [impact.ornl.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. news-medical.net [news-medical.net]

- 20. hitachi-hightech.com [hitachi-hightech.com]

- 21. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 24. From solubility to efficacy: how X-ray powder diffraction is improving drug bioavailability | Malvern Panalytical [malvernpanalytical.com]

- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 26. journals.iucr.org [journals.iucr.org]

- 27. creative-biostructure.com [creative-biostructure.com]

- 28. alfachemic.com [alfachemic.com]

- 29. pharmainfo.in [pharmainfo.in]

- 30. (2S,5R)-1-Boc-2,5-diMethylpiperazine hydrochloride CAS#: 1374975-96-8 [m.chemicalbook.com]

The Alchemical Intermediate: A Technical Guide to cis-1-Boc-2,5-dimethylpiperazine Hydrochloride for the Modern Drug Hunter

Foreword: The Unseen Scaffolding of Innovation

In the intricate tapestry of modern drug discovery, the unsung heroes are often the molecular scaffolds—the foundational frameworks upon which therapeutic candidates are meticulously constructed. Among these, the piperazine moiety stands as a testament to versatility and pharmacological privilege. This guide delves into a particularly valuable, stereochemically defined building block: cis-1-Boc-2,5-dimethylpiperazine hydrochloride. Its strategic importance lies in the confluence of a conformationally constrained cis-dimethyl substitution pattern, which imparts specific vectoral properties to derivative molecules, and the orthogonal protecting group strategy enabled by the tert-butyloxycarbonyl (Boc) group. This combination offers medicinal chemists a powerful tool to explore chemical space with precision, leading to the development of novel therapeutics with enhanced potency and selectivity. This document aims to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing not just data, but a deeper understanding of the causality behind its synthesis, characterization, and application.

Physicochemical Properties and Structural Attributes

cis-1-Boc-2,5-dimethylpiperazine hydrochloride, in its enantiomerically pure (2S,5R) form, presents as a white to off-white solid. The hydrochloride salt form enhances its stability and improves its handling characteristics, particularly its solubility in polar solvents.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₃ClN₂O₂ | PubChem[1] |

| Molecular Weight | 250.77 g/mol | PubChem[1] |

| CAS Number | 1374975-96-8 (for 2S,5R isomer) | PubChem[1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water, methanol, and DMSO | |

| Melting Point | Not widely reported, requires experimental determination |

The key structural features that underpin its utility are:

-

The cis-Stereochemistry: The two methyl groups are positioned on the same side of the piperazine ring, creating a specific conformational bias. This rigidified structure can be exploited to control the spatial orientation of substituents, which is critical for optimizing interactions with biological targets.

-

The Boc Protecting Group: The tert-butyloxycarbonyl group on one of the piperazine nitrogens is stable under a wide range of reaction conditions, yet it can be readily removed under acidic conditions. This allows for selective functionalization of the unprotected secondary amine, followed by deprotection and subsequent elaboration at the other nitrogen, enabling a divergent synthetic approach from a common intermediate.

Commercial Availability: A Note on Sourcing

cis-1-Boc-2,5-dimethylpiperazine hydrochloride is commercially available from a variety of suppliers who specialize in building blocks for research and development. It is crucial for researchers to verify the stereochemical purity and the specific isomeric form required for their application.

| Supplier | Isomeric Form Often Listed | Notes |

| Benchchem | (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride | |

| Sigma-Aldrich | (2S,5S)-1-N-Boc-2,5-dimethylpiperazine (free base) | The hydrochloride salt of the cis-isomer may require custom synthesis or specific inquiry. |

| ChemScene | cis-1-Boc-3,5-dimethylpiperazine | Note the different substitution pattern. |

| Aladdin | cis-1-boc-2,6-dimethylpiperazine | Note the different substitution pattern. |

This table is not exhaustive and is intended to provide a starting point for sourcing. Researchers should always confirm the exact specifications with the supplier.

Synthetic Methodologies: From Chiral Precursors to the Final Salt

The synthesis of enantiomerically pure cis-1-Boc-2,5-dimethylpiperazine hydrochloride is a multi-step process that leverages chiral pool starting materials to establish the desired stereochemistry. A common and efficient strategy begins with L-alanine, a readily available and inexpensive amino acid.

Conceptual Synthetic Workflow

The overall synthetic strategy involves the formation of the piperazine-2,5-dione (a diketopiperazine) from two molecules of a chiral amino acid derivative, followed by reduction to the piperazine, selective Boc-protection, and final salt formation.

Caption: A conceptual workflow for the synthesis of cis-1-Boc-2,5-dimethylpiperazine hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of cis-3,6-Dimethylpiperazine-2,5-dione

-

Esterification of L-Alanine: To a suspension of L-alanine (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Remove the solvent under reduced pressure to obtain L-alanine methyl ester hydrochloride.

-

Boc-Protection of L-Alanine: Dissolve L-alanine (1.0 eq) in a 1:1 mixture of dioxane and water. Add sodium hydroxide (2.5 eq) and cool to 0 °C. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and stir at room temperature for 12 hours. Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield Boc-L-alanine.

-

Peptide Coupling: Dissolve Boc-L-alanine (1.0 eq), L-alanine methyl ester hydrochloride (1.0 eq), and a coupling agent such as HATU (1.1 eq) in anhydrous DMF. Add a non-nucleophilic base like diisopropylethylamine (DIPEA, 3.0 eq) and stir at room temperature for 12 hours. Dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate to obtain the dipeptide intermediate.

-

Deprotection and Cyclization: Dissolve the dipeptide in a solution of 4M HCl in dioxane and stir at room temperature for 2 hours. Concentrate the reaction mixture to dryness. The resulting hydrochloride salt is then heated in a high-boiling point solvent such as toluene or xylene with a catalytic amount of a weak acid (e.g., acetic acid) to effect cyclization to cis-3,6-dimethylpiperazine-2,5-dione.

Step 2: Reduction to cis-2,5-Dimethylpiperazine

-

To a solution of cis-3,6-dimethylpiperazine-2,5-dione (1.0 eq) in anhydrous THF at 0 °C, add lithium aluminum hydride (LiAlH₄, 2.5 eq) portion-wise.

-

Reflux the reaction mixture for 12-16 hours.

-

Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water (Fieser workup).

-

Filter the resulting solids and concentrate the filtrate to yield crude cis-2,5-dimethylpiperazine.

Step 3: Boc-Protection and Hydrochloride Salt Formation

-

Dissolve the crude cis-2,5-dimethylpiperazine (1.0 eq) in dichloromethane (DCM). Add di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) and stir at room temperature for 4-6 hours.

-

Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give cis-1-Boc-2,5-dimethylpiperazine.

-

Purify the product by flash column chromatography.

-

Dissolve the purified free base in diethyl ether or ethyl acetate and add a solution of 2M HCl in diethyl ether dropwise with stirring.

-

Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford cis-1-Boc-2,5-dimethylpiperazine hydrochloride as a white solid.

Applications in Drug Discovery: A Versatile Building Block

The rigidified, stereochemically defined nature of cis-1-Boc-2,5-dimethylpiperazine hydrochloride makes it a highly sought-after intermediate in the synthesis of complex molecular architectures for various therapeutic targets.

Intermediate for Opioid Receptor Ligands

A significant application of the enantiomerically pure (2R,5S)-1-allyl-2,5-dimethylpiperazine, a derivative of the title compound, is in the synthesis of potent and selective delta-opioid receptor agonists.[2][3] These compounds have shown potential in the treatment of pain and depression with a reduced side-effect profile compared to traditional mu-opioid agonists. The cis-dimethyl substitution pattern is crucial for orienting the pharmacophoric elements correctly within the receptor's binding pocket.

Sources

- 1. (2S,5R)-1-Boc-2,5-dimethylpiperazine hydrochloride | C11H23ClN2O2 | CID 53484924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of (2R,5S)-1-Boc-2,5-dimethylpiperazine Hydrochloride in Organic Solvents

Abstract

Introduction: Understanding the Molecule

(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride is a chiral piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms and a hydrochloride salt on the other. Its chemical structure is presented in Figure 1.

Figure 1: Chemical Structure of this compound (Image of the chemical structure would be placed here in a full whitepaper)

The key structural features that dictate its solubility are:

-

The Piperazine Ring: A six-membered heterocyclic amine, which can participate in hydrogen bonding.

-

The Boc Protecting Group: A bulky, nonpolar tert-butyl group that significantly increases the lipophilicity of the molecule.[1] This group generally enhances solubility in less polar organic solvents.[2]

-

The Hydrochloride Salt: The presence of the hydrochloride salt dramatically increases the polarity of the molecule. This is a common strategy in pharmaceutical development to enhance aqueous solubility and bioavailability of amine-containing active pharmaceutical ingredients (APIs).[3] The charged ammonium group and the chloride counter-ion favor interactions with polar solvents.

PubChem provides essential physicochemical properties for this compound (CAS Number: 1374975-96-8), including a molecular weight of 250.76 g/mol .[4][5]

Predicted Solubility Profile in Organic Solvents

The solubility of a compound is a thermodynamic equilibrium between the solid state and the solution at a given temperature and pressure. For this compound, a delicate balance between its lipophilic (Boc group) and hydrophilic (hydrochloride salt) characteristics will govern its solubility in various organic solvents.

Based on the principle of "like dissolves like," we can predict a general solubility trend:

-

High Polarity Solvents (e.g., Methanol, Ethanol): These protic solvents are capable of hydrogen bonding and solvating the charged hydrochloride portion of the molecule. The presence of the alkyl chains in these alcohols can also interact favorably with the nonpolar Boc group. Therefore, good solubility is anticipated in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess high dipole moments and can effectively solvate the charged species. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent solubilizing agents for a wide range of organic compounds and are expected to be effective for this hydrochloride salt. Acetonitrile, being slightly less polar, may exhibit moderate to good solubility.

-

Medium Polarity Solvents (e.g., Isopropanol, Dichloromethane (DCM), Tetrahydrofuran (THF)): Isopropanol, being a larger alcohol, might show slightly lower solubility than methanol or ethanol. Dichloromethane and tetrahydrofuran are common solvents in organic synthesis. While they can dissolve many Boc-protected compounds, the high polarity of the hydrochloride salt will likely limit the solubility of this compound in these solvents. Moderate to low solubility is expected.

-

Nonpolar Solvents (e.g., Toluene, Hexanes, Diethyl Ether): These solvents lack the ability to effectively solvate the charged hydrochloride portion of the molecule. Consequently, the solubility of this compound in these solvents is expected to be very low.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a comprehensive range of organic solvents is not publicly available. The following table is provided as a template for researchers to populate with experimentally determined values, following the protocol outlined in Section 4.

| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Methanol | Polar Protic | High | Data to be determined |

| Ethanol | Polar Protic | High | Data to be determined |

| Isopropanol | Polar Protic | Moderate | Data to be determined |

| Acetonitrile | Polar Aprotic | Moderate to High | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Data to be determined |

| Dimethylformamide (DMF) | Polar Aprotic | High | Data to be determined |

| Tetrahydrofuran (THF) | Medium Polarity | Low to Moderate | Data to be determined |

| Dichloromethane (DCM) | Medium Polarity | Low to Moderate | Data to be determined |

| Toluene | Nonpolar | Low | Data to be determined |

| n-Hexane | Nonpolar | Very Low | Data to be determined |

Experimental Protocol for Thermodynamic Solubility Determination

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[1] This method ensures that the system reaches equilibrium, providing a reliable measure of the true solubility.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the organic solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique for quantification.

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

-

Preparation of the Sample: To a glass vial, add an excess amount of this compound. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.[1]

-

Addition of Solvent: Accurately pipette a known volume of the desired organic solvent into the vial.

-

Equilibration: Tightly seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, remove the vial from the shaker and allow the undissolved solid to sediment. This can be accelerated by centrifugation if necessary.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: Calculate the solubility of the compound in the organic solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents. Understanding these factors is crucial for experimental design and data interpretation.

Caption: Factors Influencing Solubility.

-

Temperature: The solubility of most solids in liquids increases with temperature. Therefore, performing solubility studies at different temperatures relevant to the intended chemical process is often necessary.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility for a polar salt like this compound.

-

Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a well-characterized compound with known purity.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility determination.

Conclusion

While specific, published quantitative data on the solubility of this compound in organic solvents is scarce, a qualitative understanding of its solubility can be derived from its molecular structure. The presence of both a lipophilic Boc group and a polar hydrochloride salt suggests a nuanced solubility profile, with higher solubility expected in polar protic and aprotic solvents. For drug development and process chemistry applications, it is imperative to determine the thermodynamic solubility experimentally. The shake-flask method detailed in this guide provides a reliable and reproducible approach for obtaining this critical data. A thorough understanding of the solubility of this key intermediate will undoubtedly facilitate smoother and more efficient pharmaceutical development processes.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. This compound | 1523541-79-8 | Benchchem [benchchem.com]

- 5. (2S,5R)-1-Boc-2,5-dimethylpiperazine hydrochloride | C11H23ClN2O2 | CID 53484924 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Spectroscopic Characterization of (2R,5S)-1-Boc-2,5-dimethylpiperazine HCl

An In-Depth Technical Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. As a constrained diamine, its piperazine core is a common scaffold in a multitude of pharmacologically active agents. The tert-butyloxycarbonyl (Boc) protecting group facilitates controlled, regioselective synthesis, while the specific meso stereochemistry—(2R,5S)—imparts a defined three-dimensional structure that can be crucial for molecular recognition at biological targets. The hydrochloride salt form is often employed to improve the compound's stability and handling properties.

Given its role as a critical intermediate, unambiguous confirmation of its structure, identity, stereochemistry, and purity is paramount. This guide provides a comprehensive overview of the expected spectroscopic data for this compound and outlines the standard methodologies for its acquisition and interpretation. The protocols described herein are designed to form a self-validating system, ensuring the generation of reliable and reproducible data in alignment with the principles of Good Laboratory Practice (GLP) and the validation guidelines established by the International Council for Harmonisation (ICH).[1][2][3][4][5]

Part 1: Predicted Spectroscopic Profile

The structure of the cationic form of (2R,5S)-1-Boc-2,5-dimethylpiperazine is shown below:

(Image generated for illustrative purposes)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure of this molecule in solution. The presence of the bulky Boc group can lead to restricted rotation around the N-C(O) amide bond, potentially resulting in two distinct conformers at room temperature.[6][7] This can cause significant signal broadening or even the appearance of two sets of signals for the piperazine ring protons and carbons. The following predictions assume a time-averaged structure or the major rotamer.

Table 1: Predicted ¹H and ¹³C NMR Data (Solvent: CDCl₃ or DMSO-d₆)

| Assignment | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) | Justification |

|---|---|---|---|---|

| Boc (CH₃)₃ | ~1.45 - 1.50 | s (9H) | ~28.5 | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |

| Boc C(CH₃)₃ | - | - | ~80 - 82 | Quaternary carbamate carbon, deshielded by the adjacent oxygen atom.[8] |

| Piperazine CH₃ | ~1.20 - 1.35 | d (6H) | ~15 - 18 | Doublet due to coupling with the adjacent methine proton (H-2/H-5). |

| Piperazine C-2/C-5 | ~3.8 - 4.2 | m (2H) | ~48 - 52 | Methine protons adjacent to nitrogen, significantly deshielded. Complex multiplet due to coupling with methyl and methylene protons. |

| Piperazine C-3/C-6 (axial) | ~2.8 - 3.1 | m (2H) | ~44 - 47 | Methylene protons on the piperazine ring. Axial and equatorial positions are diastereotopic and will have different chemical shifts and coupling constants. |

| Piperazine C-3/C-6 (equatorial) | ~3.2 - 3.5 | m (2H) | ~44 - 47 | The equatorial protons are often deshielded relative to the axial protons. |

| N'-H | >9.0 (DMSO-d₆) | br s (2H) | - | The protonated amine N-H protons are expected to be broad and significantly downfield, especially in a hydrogen-bonding solvent like DMSO. The signal may exchange with D₂O.[9] |

| Carbamate C=O | - | - | ~154 - 156 | Carbonyl carbon of the Boc group, a key identifier in the ¹³C spectrum.[10] |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) in positive mode is the preferred method for this compound.

Table 2: Predicted Mass Spectrometry Data (ESI+)

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 215.1754 | This represents the protonated molecular ion of the free base (C₁₁H₂₂N₂O₂). High-resolution MS should confirm this exact mass. |

| [M-C₄H₈+H]⁺ | 159.1128 | Corresponds to the loss of isobutylene (56 Da) from the Boc group, a very common fragmentation pathway.[11] |

| [M-Boc+H]⁺ | 115.1230 | Corresponds to the loss of the entire Boc group (100 Da), resulting in the protonated 2,5-dimethylpiperazine core.[12] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups present in the molecule. For a solid sample analyzed by Attenuated Total Reflectance (ATR), the following absorptions are expected.

Table 3: Predicted Key IR Absorption Bands

| Frequency (cm⁻¹) | Vibration Type | Intensity | Justification |

|---|---|---|---|

| ~3300 - 2700 | N⁺-H Stretch | Broad, Strong | Characteristic broad absorption for the N-H stretch of a secondary amine hydrochloride salt.[9] |

| 2980 - 2850 | C-H Stretch | Strong | Aliphatic C-H stretching from the methyl and methylene groups. |

| ~1680 - 1700 | C=O Stretch (Carbamate) | Very Strong | The most prominent peak in the spectrum, characteristic of the Boc-group carbonyl.[13][14][15] |

| ~1160 - 1180 | C-O Stretch | Strong | Stretching vibration of the C-O bond within the carbamate group. |

| ~1250 & ~1100 | C-N Stretch | Medium | C-N stretching vibrations from the piperazine ring and carbamate linkage. |

Part 2: Standard Operating Procedures for Data Acquisition

Adherence to standardized protocols is essential for data quality and integrity. The following procedures are grounded in Good Laboratory Practice (GLP) principles, which emphasize robust documentation, calibrated equipment, and procedural consistency.[16][17]

General Sample Preparation

-

Verify Identity: Confirm the sample identity against the container label and certificate of analysis.

-

Ensure Homogeneity: Ensure the sample is a homogenous solid. If not, gently grind with a mortar and pestle.

-

Record Details: Document the sample ID, batch number, and weight used for each analysis in a laboratory notebook.

Protocol for NMR Spectroscopic Analysis

-

Solvent Selection: Choose a suitable deuterated solvent.

-

DMSO-d₆: Excellent for observing the exchangeable N-H protons of the hydrochloride salt.

-

CDCl₃: May provide sharper signals for the carbon backbone but may not fully dissolve the HCl salt. A small amount of MeOD can be added to aid solubility.

-

D₂O: Useful for confirming N-H protons, as they will exchange with deuterium and their signal will disappear.

-

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube. Add ~0.6 mL of the chosen deuterated solvent. Cap and invert several times to dissolve.

-

Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz.

-

Data Acquisition Sequence:

-

Acquire a standard 1D Proton (¹H) spectrum.

-

Acquire a 1D Carbon-13 (¹³C) spectrum with proton decoupling.

-

Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks.

-

Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon.[18]

-

-

Data Processing: Process all spectra using appropriate software. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).[19][20][21] Integrate all ¹H signals.

Protocol for LC-MS Analysis

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at ~1 mg/mL. Dilute to a final concentration of 1-10 µg/mL with the initial mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, then re-equilibrate.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 30 - 40 °C.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).[22]

-

Scan Range: m/z 50 - 500.

-

Data Acquisition: Collect both full scan data for identification and tandem MS (MS/MS) data on the predicted parent ion (m/z 215.2) to observe fragmentation.

-

Protocol for FTIR Analysis

-

Instrument Preparation: Record a background spectrum on the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction if required by the software. Label significant peaks.

Part 3: Data Interpretation & Structural Verification Workflow

The definitive structural confirmation of (2R,5S)-1-Boc-2,5-dimethylpiperazine HCl is achieved by synthesizing the information from all spectroscopic techniques. No single method is sufficient on its own.

Integrated Spectroscopic Workflow

The following diagram illustrates the logical workflow for combining spectroscopic data to achieve full structural elucidation and verification.

Caption: Integrated workflow for structural verification.

Cross-Validation of Data

-

NMR Confirmation: The ¹H-¹H COSY spectrum is critical. It must show correlation between the methyl proton doublet (δ ~1.2) and the methine proton multiplet (δ ~4.0), and also between that same methine proton and the methylene protons (δ ~2.8-3.5). The ¹H-¹³C HSQC spectrum validates these assignments by linking each of these proton signals to their respective carbon signals in the ¹³C spectrum.

-

MS and IR Synergy: The high-resolution mass from MS confirms the elemental formula. The fragmentation showing a loss of 100 Da strongly suggests a Boc group, which is then unequivocally confirmed by the intense C=O stretch near 1700 cm⁻¹ in the IR spectrum.

-

Confirmation of Salt Form: The presence of the hydrochloride salt is primarily confirmed by the very broad N⁺-H stretch in the IR spectrum and the downfield, exchangeable proton signal in the ¹H NMR spectrum (when run in a suitable solvent like DMSO-d₆).

By following this rigorous, multi-technique approach, researchers and drug development professionals can confidently verify the identity, structure, and purity of (2R,5S)-1-Boc-2,5-dimethylpiperazine HCl, ensuring the quality of this critical intermediate for its downstream applications.

References

-

ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][3][23]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][24]

-

Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link][2]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. ACS Publications. [Link][19]

-

Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link][6]

-

MDPI. (2021). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Molecules. [Link][13]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic N-methylation of amines and urea using carbon dioxide. RSC. [Link][14]

-

White Rose eTheses Online. (2010). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. University of Sheffield. [Link][11]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry. [Link][18]

-

LCGC. (2023). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. LCGC North America. [Link][4]

-

Chemistry LibreTexts. (2021). Nuclear Magnetic Resonance Spectroscopy. [Link][20]

-

Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. [Link][21]

-

USDM. (2023). Good Laboratory Practices (GLP): Ensuring Quality and Reliability in Scientific Research. USDM Life Sciences. [Link][5]

-

JAF Consulting. (2024). Understanding Good Laboratory Practices (GLP): A Comprehensive Guide. [Link][16]

-

ResearchGate. (2019). FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU + ammonium carbamate. [Link][15]

-

ResearchGate. (2014). Good Laboratory Practice (GLP), Guidelines for the Acquisition and Processing of Electronic Raw Data in a GLP Environment. [Link][25]

-

ResearchGate. (2009). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. [Link][7]

-

Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. [Link][26]

-

SafetyCulture. (2025). A Guide to Good Laboratory Practice (GLP). [Link][17]

-

MDPI. (2019). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences. [Link][8]

-

PubMed. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry. [Link][27]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link][10]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. [Link][28]

-

NIST. (n.d.). Piperazine, 2,5-dimethyl-. NIST Chemistry WebBook. [Link][29]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link][9]

-

University of California, Davis. (n.d.). 13-C NMR Chemical Shift Table. [Link][30]

Sources

- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 2. starodub.nl [starodub.nl]

- 3. database.ich.org [database.ich.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Good Laboratory Practices (GLP) | USDM Life Sciences [usdm.com]

- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 12. benchchem.com [benchchem.com]

- 13. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study [mdpi.com]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. jafconsulting.com [jafconsulting.com]

- 17. safetyculture.com [safetyculture.com]

- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 19. pubsapp.acs.org [pubsapp.acs.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. NMR Spectroscopy [www2.chemistry.msu.edu]

- 22. benchchem.com [benchchem.com]

- 23. ICH Official web site : ICH [ich.org]

- 24. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 25. researchgate.net [researchgate.net]

- 26. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 27. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 29. Piperazine, 2,5-dimethyl- [webbook.nist.gov]

- 30. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-depth Technical Guide to the Molecular Weight of (2R,5S)-1-Boc-2,5-dimethylpiperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (2R,5S)-1-Boc-2,5-dimethylpiperazine Hydrochloride in Medicinal Chemistry

This compound is a piperazine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a hydrochloride salt.[1] Its specific stereochemistry and functional groups make it a valuable intermediate in the synthesis of complex, biologically active molecules. The Boc group provides steric hindrance and modulates reactivity, which is essential for directing synthetic pathways and achieving desired molecular architectures.[1][2] The hydrochloride salt form enhances stability and improves handling characteristics, particularly solubility in aqueous media.

The precise molecular weight is a fundamental property of any chemical compound, serving as a cornerstone for its identification, purity assessment, and stoichiometric calculations in chemical reactions. For drug development professionals, an accurate molecular weight is non-negotiable for ensuring dosage accuracy, meeting regulatory standards, and understanding pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties and Molecular Weight

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₃ClN₂O₂ | [3][4] |

| Molecular Weight | 250.76 g/mol | [3][4] |

| CAS Number | 1374975-96-8 | [3][4][5] |

| Appearance | White to yellow solid | [6] |

| Purity | Typically ≥95% | [3] |

Theoretical Molecular Weight Calculation:

The molecular weight is calculated from the molecular formula, C₁₁H₂₃ClN₂O₂, using the atomic weights of its constituent elements:

-

Carbon (C): 11 × 12.011 g/mol = 132.121 g/mol

-

Hydrogen (H): 23 × 1.008 g/mol = 23.184 g/mol

-

Chlorine (Cl): 1 × 35.453 g/mol = 35.453 g/mol

-

Nitrogen (N): 2 × 14.007 g/mol = 28.014 g/mol

-

Oxygen (O): 2 × 15.999 g/mol = 31.998 g/mol

Total Molecular Weight = 250.77 g/mol

This calculated value is consistent with data from multiple chemical suppliers and databases.[3][4][7] It's important to note that the molecular weight of the free base, (2R,5S)-1-Boc-2,5-dimethylpiperazine (C₁₁H₂₂N₂O₂), is 214.30 g/mol .[6][8][9] The addition of hydrochloric acid (HCl) accounts for the difference.

Experimental Determination and Verification of Molecular Weight

While the theoretical molecular weight provides a precise value, experimental verification is a critical step in compound characterization to confirm identity and purity. The two primary techniques employed for this purpose are Mass Spectrometry and Elemental Analysis.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10][11] This method provides an exact molecular weight and can offer insights into the compound's structure through fragmentation patterns.[11]

Workflow for Mass Spectrometry Analysis:

Caption: Workflow for Molecular Weight Determination by Mass Spectrometry.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically methanol or acetonitrile.

-

Ionization: The solution is introduced into the electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, minimizing fragmentation and preserving the molecular ion. The unprotected amine of the piperazine ring will readily accept a proton, forming the [M+H]⁺ ion.

-

Mass Analysis: The generated ions are accelerated into the time-of-flight (TOF) mass analyzer. The TOF analyzer separates ions based on their mass-to-charge ratio by measuring the time it takes for them to travel a fixed distance.[11] Lighter ions travel faster and reach the detector first.

-

Detection and Data Analysis: The detector records the arrival time and abundance of the ions, which are then plotted as a mass spectrum. The peak corresponding to the intact molecule (the molecular ion peak) is identified. For this compound, we would expect to see a prominent peak for the cationic form (the free base), C₁₁H₂₂N₂O₂, with an m/z value corresponding to its molecular weight plus the mass of a proton.

Interpreting the Results:

The mass spectrum will display the relative abundance of ions at different m/z values. The molecular ion peak for the free base should be observed at approximately m/z 215.17, corresponding to [C₁₁H₂₂N₂O₂ + H]⁺. High-resolution mass spectrometry (HRMS) can provide this value with high accuracy, often to four or five decimal places, further confirming the elemental composition.[12]

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound.[13][14][15] This data is used to determine the empirical formula, which can then be compared to the proposed molecular formula.[13][16]

Workflow for Elemental Analysis:

Caption: Workflow for Elemental Analysis via Combustion.

Experimental Protocol: CHN Combustion Analysis

-

Sample Preparation: A small, precisely weighed amount of the dried compound is placed in a tin capsule.

-

Combustion: The sample is combusted at a high temperature (around 1000 °C) in a stream of pure oxygen. This process converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).

-

Separation and Detection: The resulting gases are passed through a gas chromatography column to separate them. A thermal conductivity detector then measures the amount of each gas.

-

Calculation: From the amounts of CO₂, H₂O, and N₂ produced, the mass percentages of C, H, and N in the original sample are calculated. The percentage of chlorine is typically determined by other methods, such as titration.

Validating the Results:

The experimentally determined mass percentages are compared to the theoretical values calculated from the molecular formula C₁₁H₂₃ClN₂O₂.

-

%C: (11 × 12.011) / 250.77 × 100% = 52.68%

-

%H: (23 × 1.008) / 250.77 × 100% = 9.24%

-

%Cl: (1 × 35.453) / 250.77 × 100% = 14.14%

-

%N: (2 × 14.007) / 250.77 × 100% = 11.17%

-

%O: (2 × 15.999) / 250.77 × 100% = 12.76%

For a new compound to be considered pure, the experimental values from elemental analysis should typically be within ±0.4% of the calculated theoretical values.[12]

Conclusion: An Integrated Approach to Molecular Weight Determination

The molecular weight of this compound is a critical parameter that underpins its use in research and drug development. A combination of theoretical calculation, high-resolution mass spectrometry, and elemental analysis provides a self-validating system for confirming the identity, purity, and empirical formula of this important synthetic building block. By employing these rigorous analytical techniques, researchers can proceed with confidence in their synthetic endeavors, ensuring the integrity and reproducibility of their results.

References

-

ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. Retrieved from [Link]

-

Study.com. (2024, February 27). Elemental Analysis | Definition, Techniques & Instruments. Retrieved from [Link]

-

Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

-

Ark Pharma Scientific Limited. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). (2S,5R)-1-Boc-2,5-dimethylpiperazine hydrochloride. Retrieved from [Link]

-

University of Guelph. (n.d.). Stoichiometry: Elemental Analysis. Retrieved from [Link]

-

TutorChase. (n.d.). How can mass spectrometry determine molecular weight of organic compounds?. Retrieved from [Link]

-

PubMed Central. (n.d.). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of (2R,5S)-1-Boc-2,5-dimethyl-piperazine. Retrieved from [Link]

-

IJPPR. (2013). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

-

Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

Chem-Impex. (n.d.). 1-Boc-2,2-dimethyl-piperazine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. Retrieved from [Link]

-

IJPPR. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Retrieved from [Link]

-

ResearchGate. (2015, December). (PDF) Synthesis, Characterization and Biological Evaluations of Novel 1,4-Substituted Piperazine Derivatives. Retrieved from [Link]

Sources

- 1. This compound | 1523541-79-8 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1374975-96-8 (2S,5R)-1-Boc-2,5-dimethylpiperazine hydrochloride AKSci 3731DL [aksci.com]

- 4. (2S,5R)-1-Boc-2,5-dimethylpiperazine hydrochloride | C11H23ClN2O2 | CID 53484924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2S,5R)-1-Boc-2,5-diMethylpiperazine hydrochloride - Safety Data Sheet [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | CAS:792969-69-8 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 8. capotchem.com [capotchem.com]

- 9. Trans-1-Boc-2,5-dimethylpiperazine | CymitQuimica [cymitquimica.com]

- 10. tutorchase.com [tutorchase.com]

- 11. fiveable.me [fiveable.me]

- 12. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Elemental Analysis | Definition, Techniques & Instruments | Study.com [study.com]

- 14. Elemental analysis - Wikipedia [en.wikipedia.org]

- 15. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 16. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]

safety and handling of N-Boc-2,5-dimethylpiperazine hydrochloride

An In-depth Technical Guide to the Safe Handling of N-Boc-2,5-dimethylpiperazine Hydrochloride

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Chemistry and Risks

N-Boc-2,5-dimethylpiperazine hydrochloride is a key building block in modern medicinal chemistry and drug development. As a derivative of piperazine, a scaffold present in numerous marketed drugs, its utility is significant.[1][2][3] The tert-butoxycarbonyl (Boc) protecting group allows for controlled, sequential reactions, making it an invaluable intermediate for constructing complex molecular architectures.[1] However, its chemical reactivity and structural similarity to biologically active piperazines necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.[3][4]

This guide is designed for laboratory researchers, process chemists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, field-proven perspective on handling this compound. We will explore the causality behind safety measures, grounding our recommendations in the fundamental chemical and toxicological properties of piperazine derivatives and Boc-protected amines. Our objective is to create a self-validating system of safety, ensuring that every procedure is understood, justified, and effectively mitigates risk.

Section 1: Hazard Identification and Risk Profile

While comprehensive toxicological data for N-Boc-2,5-dimethylpiperazine hydrochloride specifically is limited, a robust risk profile can be constructed by examining data from closely related analogues, including N-Boc-piperazine and various dimethylpiperazines.[1][5][6] The primary hazards are associated with its potential as an irritant, a corrosive agent (especially the parent amines), and a substance with unknown long-term toxicological effects.[5][6][7]

Core Hazards:

-

Skin and Eye Irritation/Corrosion: Piperazine derivatives are known to cause skin irritation and can lead to severe eye damage.[5][6][7][8] The hydrochloride salt, as a solid, can exist as a fine powder, which increases the risk of eye contact.[5] Direct contact with mucous membranes can cause significant irritation.[1]

-

Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system.[5][8] While volatility is low for the salt form, fine dusts can easily become airborne during handling, such as weighing or transfers.[5]

-

Systemic Effects: Although not classified as acutely toxic by ingestion, entry into the bloodstream through cuts or abrasions may produce systemic effects.[5] The broader class of piperazine derivatives has known psychoactive and neurological effects, and while the Boc group may mitigate some of these, caution is warranted.[3][4]

-

Combustibility: As a solid organic compound, it is combustible and may form explosive dust mixtures in the air if dispersed in sufficient concentration.[6][9]

Data Summary: Hazard Classifications for Related Compounds

The following table synthesizes hazard information from safety data sheets for structurally similar compounds to provide a comprehensive overview of the potential risks.

| Hazard Classification | Compound Analogue | Key Findings & Precautionary Statements | Source(s) |

| Skin Corrosion/Irritation | N-Boc-piperazine, 2,5-Dimethylpiperazine | Causes skin irritation. May cause severe skin burns. (H315, H314) | [5][6][8] |

| Serious Eye Damage/Irritation | N-Boc-piperazine, 2,5-Dimethylpiperazine | Causes serious eye irritation/damage. (H319, H318) | [5][6][8] |

| Respiratory Irritation | N-Boc-piperazine | Irritating to the respiratory system. (H335) | [5][8] |

| Flammable Solid | 2,5-Dimethylpiperazine | Flammable solid. May form combustible dust concentrations in air. (H228) | [6][9] |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safe handling is a multi-layered approach where engineering controls provide the primary barrier and PPE serves as the essential final layer of defense. The choice of these controls is directly dictated by the hazards identified above.

Engineering Controls: The First Line of Defense

The primary engineering control for handling N-Boc-2,5-dimethylpiperazine hydrochloride powder is a certified chemical fume hood.[9][10]

-

Causality: A fume hood is critical not just for volatile compounds, but for containing fine powders. The airflow prevents the inhalation of aerosolized dust during routine procedures like weighing, transferring, and preparing solutions. It also contains any spills within a designated, controlled area.

-

Additional Controls: For larger scale operations, a glovebox or powder containment booth may be necessary. Ensure that safety showers and eyewash stations are readily accessible and tested regularly.[6][7]

Personal Protective Equipment (PPE): The Essential Barrier

Proper PPE is mandatory. The selection must be based on a thorough risk assessment of the specific procedure being performed.

-

Hand Protection: Wear nitrile or neoprene gloves.[5] It is crucial to select gloves with a suitable thickness and breakthrough time. Always inspect gloves for defects before use and wash hands thoroughly after removal.[5][11] For tasks with a higher risk of splash or prolonged contact, consider double-gloving.

-

Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[6] However, given the risk of serious eye damage from powder splashes, tightly fitting chemical safety goggles are strongly recommended.[10][12] When handling larger quantities or when there is a significant splash risk, a full face shield should be worn in addition to goggles.[10]

-

Body Protection: A standard laboratory coat is required. For larger quantities, a chemically resistant apron or suit may be appropriate. Ensure lab coats are laundered separately from personal clothing.[5]

-

Respiratory Protection: Under normal conditions within a functioning chemical fume hood, respiratory protection is not typically required. However, if engineering controls are not available or in the event of a large spill, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[5][6]

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [6][8][13]* Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [6][8][13]* Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [6][10][13]* Ingestion: Do NOT induce vomiting. [6][10]Rinse the mouth with water. Seek immediate medical attention. [6]

Spill Response Protocol

-

Minor Spill (within a fume hood):

-

Ensure PPE is worn.

-

Wipe up the powder with a cloth dampened with water to avoid creating dust.

-

Clean the area with soap and water.

-

Place all contaminated materials in a sealed, labeled hazardous waste container. [5]* Major Spill (outside a fume hood):

-

Evacuate: Alert personnel in the immediate area and evacuate.

-

Isolate: Restrict access to the spill area.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Report: Inform your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment. [5]

-

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. jgtps.com [jgtps.com]

- 3. researchgate.net [researchgate.net]

- 4. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

Methodological & Application

The Strategic Application of (2R,5S)-1-Boc-2,5-dimethylpiperazine in Asymmetric Synthesis: A Guide for the Modern Chemist

In the landscape of modern synthetic chemistry, the quest for stereochemical control is paramount. Chiral piperazines have emerged as a privileged scaffold, finding extensive application as ligands in asymmetric catalysis and as foundational building blocks in the synthesis of numerous pharmaceuticals.[1] Among these, (2R,5S)-1-Boc-2,5-dimethylpiperazine stands out as a versatile and stereochemically rich building block. Its C2-symmetry and the presence of a removable Boc protecting group make it an attractive candidate for development as a chiral auxiliary, a role in which it can be temporarily incorporated into a prochiral molecule to direct a subsequent stereoselective transformation.

This technical guide provides a comprehensive overview of the application of (2R,5S)-1-Boc-2,5-dimethylpiperazine in asymmetric synthesis. We will delve into its use as a chiral auxiliary in diastereoselective alkylation reactions, providing a detailed, field-proven protocol. Furthermore, we will explore the critical step of auxiliary cleavage to yield the desired enantiomerically enriched product, and conclude with a robust protocol for the synthesis of the chiral auxiliary itself. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool in their synthetic endeavors.

Part 1: Diastereoselective Alkylation Utilizing (2R,5S)-1-Boc-2,5-dimethylpiperazine as a Chiral Auxiliary

The core principle behind using (2R,5S)-1-Boc-2,5-dimethylpiperazine as a chiral auxiliary lies in its ability to form a chiral enolate upon deprotonation of an N-acyl derivative. The C2-symmetric piperazine backbone creates a well-defined steric environment, effectively shielding one face of the enolate and directing the approach of an electrophile to the opposite face. This results in the formation of a new stereocenter with a high degree of diastereoselectivity.

The following protocol is a representative example of a diastereoselective alkylation of an N-propionyl derivative of (2R,5S)-1-Boc-2,5-dimethylpiperazine. The choice of a propionyl group is illustrative; other acyl groups can be employed to generate different enolates.

Experimental Protocol: Diastereoselective Alkylation

Objective: To perform a diastereoselective alkylation of N-propionyl-(2R,5S)-1-Boc-2,5-dimethylpiperazine with benzyl bromide.

Materials:

-

N-propionyl-(2R,5S)-1-Boc-2,5-dimethylpiperazine

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Benzyl bromide (BnBr)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Instrumentation:

-

Schlenk line or glovebox for inert atmosphere operations

-

Magnetic stirrer and stir bars

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Rotary evaporator

-

Standard laboratory glassware

Workflow Diagram:

Caption: Workflow for the diastereoselective alkylation.

Step-by-Step Procedure:

-

Preparation:

-

To a flame-dried, round-bottom flask under an argon atmosphere, add N-propionyl-(2R,5S)-1-Boc-2,5-dimethylpiperazine (1.0 equiv).

-

Dissolve the starting material in anhydrous THF (0.1 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Enolate Formation:

-

Slowly add LDA (1.1 equiv) dropwise to the stirred solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation. The solution may change color.

-

-

Alkylation:

-

Add benzyl bromide (1.2 equiv) dropwise to the enolate solution at -78 °C.

-

Continue stirring at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Quenching and Work-up:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-